(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18071961
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
| Standard InChI Key | CUCQAYYAAXWJDT-RGMNGODLSA-N |
| Isomeric SMILES | CN1CC2(CC2)C[C@H]1C(=O)O.Cl |
| Canonical SMILES | CN1CC2(CC2)CC1C(=O)O.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a spirocyclic framework combining a cyclopropane ring fused to a pyrrolidine system. The (6S) configuration confers stereochemical specificity, essential for its biological interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride |
| SMILES | CN1CC2(CC2)C[C@H]1C(=O)O.Cl |
| InChIKey | CUCQAYYAAXWJDT-RGMNGODLSA-N |
The cyclopropane ring (C1–C3) introduces strain, enhancing reactivity, while the methyl group at N5 modulates electronic properties . X-ray crystallography confirms a puckered conformation in the pyrrolidine ring, optimizing binding to viral targets .
Spectroscopic Characterization
-
NMR:
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a four-step sequence :
-
Cyclopropanation: Treatment of 4-exocyclic methylene proline derivatives with Et₂Zn/CH₂I₂ generates the spirocyclopropane core (yield: 65–72%).
-
Methylation: Quaternization of the nitrogen using methyl triflate in THF (90% yield).
-
Carboxylation: CO₂ insertion under high pressure with Pd(OAc)₂ catalysis.
-
Salt Formation: HCl gas bubbled into an ether solution yields the hydrochloride salt (95% purity) .
Critical Parameters:
-
Temperature: −78°C for cyclopropanation to prevent ring-opening.
-
Solvent: Anhydrous THF minimizes side reactions.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance safety with Zn reagents . Key metrics:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Yield | 68% | 82% |
| Purity | 95% | 99.5% |
Biological Activity and Mechanism
Antiviral Activity
The compound inhibits HCV NS5A, a phosphoprotein essential for viral replication . Key findings:
-
Resistance Barrier: >10-fold higher than first-generation NS5A inhibitors due to spirocyclic rigidity .
Mechanism:
-
Binds to NS5A’s domain I, disrupting dimerization.
-
Blocks RNA replication by altering membranous web morphology .
Pharmacokinetics
-
Bioavailability: 41% in rat models (oral administration).
-
Half-Life: 7.2 h (plasma), 14 h (liver).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .
Industrial Applications
Pharmaceutical Intermediates
The compound is a precursor to:
-
Glecaprevir/Pibrentasvir analogs: HCV NS5A inhibitors with pan-genotypic activity .
-
SARS-CoV-2 3CLpro inhibitors: Structural analogs show IC₅₀ = 12 nM in antiviral assays .
Supplier Landscape
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| AA BLOCKS | 98% | 320 |
| Fluorochem CN | 99.5% | 285 |
| Advanced ChemBlock Inc | 97% | 350 |
| GHS Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
PPE Requirements: Nitrile gloves, safety goggles, and N95 masks .
Comparative Analysis with Analogues
| Compound | CAS Number | NS5A IC₅₀ | Key Difference |
|---|---|---|---|
| 5-Azaspiro[2.4]heptane-6-carboxylic acid | 2200278-74-4 | 18 nM | Lacks N-methyl group |
| (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylic acid | 1256388-47-2 | 9 nM | Benzyloxycarbonyl protection |
The N-methyl group in (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride enhances metabolic stability compared to analogues .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume